molecular formula C22H23NO4 B8211742 (2S,3R)-1-Fmoc-2-methyl-piperidine-3-carboxylic acid CAS No. 1187927-53-2

(2S,3R)-1-Fmoc-2-methyl-piperidine-3-carboxylic acid

Cat. No.: B8211742
CAS No.: 1187927-53-2
M. Wt: 365.4 g/mol
InChI Key: NRSJXNCIMCCZPV-LSDHHAIUSA-N
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Description

(2S,3R)-1-Fmoc-2-methyl-piperidine-3-carboxylic acid is a chiral compound commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The compound features a piperidine ring with a fluoromethoxycarbonyl (Fmoc) protecting group, which is widely used to protect amine groups during peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S,3R)-1-Fmoc-2-methyl-piperidine-3-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available (2S,3R)-2-methyl-piperidine-3-carboxylic acid.

    Protection: The amine group of the starting material is protected using the Fmoc group. This is achieved by reacting the compound with Fmoc chloride in the presence of a base such as triethylamine.

    Purification: The product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, often using automated synthesis equipment and continuous flow reactors.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions can be performed on the carboxylic acid group to form the corresponding alcohol.

    Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amine group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: The Fmoc group is typically removed using piperidine in a solvent like dimethylformamide.

Major Products:

    Oxidation: Products include oxidized derivatives of the piperidine ring.

    Reduction: The major product is the corresponding alcohol.

    Substitution: Removal of the Fmoc group yields the free amine.

Scientific Research Applications

(2S,3R)-1-Fmoc-2-methyl-piperidine-3-carboxylic acid is used in various scientific research applications:

    Chemistry: It is used in the synthesis of complex organic molecules and as a building block in peptide synthesis.

    Biology: The compound is used in the study of enzyme-substrate interactions and protein engineering.

    Medicine: It is employed in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.

    Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (2S,3R)-1-Fmoc-2-methyl-piperidine-3-carboxylic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amine group from unwanted reactions during the synthesis process. The compound’s molecular targets include the amine groups of amino acids and peptides, and its pathways involve the formation and cleavage of the Fmoc group under specific conditions.

Comparison with Similar Compounds

    (2S,3R)-2-methyl-piperidine-3-carboxylic acid: The unprotected form of the compound.

    (2S,3R)-1-Boc-2-methyl-piperidine-3-carboxylic acid: A similar compound with a tert-butyloxycarbonyl (Boc) protecting group instead of Fmoc.

    (2S,3R)-1-Cbz-2-methyl-piperidine-3-carboxylic acid: A similar compound with a benzyloxycarbonyl (Cbz) protecting group.

Uniqueness: (2S,3R)-1-Fmoc-2-methyl-piperidine-3-carboxylic acid is unique due to the Fmoc protecting group, which is particularly useful in solid-phase peptide synthesis. The Fmoc group is easily removed under mild basic conditions, making it a preferred choice for protecting amine groups during peptide synthesis.

Properties

IUPAC Name

(2S,3R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2-methylpiperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c1-14-15(21(24)25)11-6-12-23(14)22(26)27-13-20-18-9-4-2-7-16(18)17-8-3-5-10-19(17)20/h2-5,7-10,14-15,20H,6,11-13H2,1H3,(H,24,25)/t14-,15+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRSJXNCIMCCZPV-LSDHHAIUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H](CCCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101144850
Record name rel-1-(9H-Fluoren-9-ylmethyl) (2R,3S)-2-methyl-1,3-piperidinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101144850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187927-53-2
Record name rel-1-(9H-Fluoren-9-ylmethyl) (2R,3S)-2-methyl-1,3-piperidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187927-53-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-1-(9H-Fluoren-9-ylmethyl) (2R,3S)-2-methyl-1,3-piperidinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101144850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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